Cyclopropyl 2-(3-methylphenyl)ethyl ketone
Description
Structural Classification and Nomenclature
Cyclopropyl 2-(3-methylphenyl)ethyl ketone belongs to the classification of aryl cyclopropyl ketones, a subset of ketones characterized by the presence of both a three-membered cyclopropyl ring and an aromatic system within the same molecular framework. The compound features a ketone functional group (carbonyl) as the central linking unit between the cyclopropyl moiety and the 3-methylphenylethyl chain. From a structural perspective, the molecule consists of three distinct regions: the strained three-membered cyclopropyl ring, the carbonyl functional group, and the aromatic 3-methylphenyl system connected through a two-carbon ethyl bridge.
The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the longest carbon chain containing the ketone serves as the base name, with substituents identified and numbered accordingly. The cyclopropyl group functions as a substituent attached to the carbonyl carbon, while the 3-methylphenyl group is connected through the ethyl spacer to form the complete molecular architecture. This particular structural arrangement places the compound within the broader category of phenethyl ketones, specifically those bearing cycloalkyl substituents on the carbonyl carbon. The presence of the methyl substituent at the meta position of the benzene ring further refines its classification as a substituted aryl cyclopropyl ketone.
Historical Context in Organic Chemistry Research
The study of cyclopropyl ketones has evolved significantly since the early investigations into cyclopropane chemistry, with aryl cyclopropyl ketones emerging as important synthetic intermediates in the latter half of the twentieth century. Historical research into cyclopropyl ketone reactivity was initially focused on understanding the unique electronic and steric properties imparted by the strained three-membered ring system. Early mechanistic studies revealed that cyclopropyl ketones exhibit distinct reactivity patterns compared to their acyclic or larger ring analogs, particularly in acid-catalyzed rearrangement reactions.
The development of cyclopropyl ketone chemistry gained momentum with the recognition that these compounds could serve as versatile building blocks for complex molecule synthesis. Pioneering work in the 1980s demonstrated that aryl cyclopropyl ketones could undergo cyclization reactions to form tetralin derivatives under acidic conditions, establishing their utility in synthetic organic chemistry. More recent advances have focused on catalytic methodologies, particularly the use of photocatalytic systems and transition metal catalysts to promote novel transformations of cyclopropyl ketones. The investigation of alkyl cyclopropyl ketones, including compounds like this compound, represents a contemporary frontier in this field, with recent studies exploring their behavior in formal cycloaddition reactions.
Chemical Registry and Identification Systems
Properties
IUPAC Name |
1-cyclopropyl-3-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-10-3-2-4-11(9-10)5-8-13(14)12-6-7-12/h2-4,9,12H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKVGQYYOBFHAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644103 | |
| Record name | 1-Cyclopropyl-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-30-4 | |
| Record name | 1-Cyclopropyl-3-(3-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Hydro-Hydrolysis, Chlorination, and Ring-Closing Method
This method uses 2-methylfuran as the starting material and proceeds through three main steps:
| Step | Reaction Description | Conditions | Key Reagents | Product |
|---|---|---|---|---|
| 1 | Hydro-hydrolysis of 2-methylfuran | Hydrogenation catalyst (Pd/C, 1-50 wt% Pd), H2 gas, water, 25-30 °C, 2-3 hours | 2-methylfuran, Pd/C, H2, H2O | Acetyl-n-propanol (n-propyl acetyl alcohol) |
| 2 | Hydrochloric acid chlorination | 15-20% HCl, 90-95 °C, dropwise addition with azeotropic distillation | Acetyl-n-propanol, HCl | 5-chloro-2-pentanone (crude) |
| 3 | Ring-closing reaction (cyclopropanation) | 20% NaOH, 70-80 °C, 2 hours | 5-chloro-2-pentanone, NaOH | Cyclopropyl methyl ketone |
- The process is industrially scalable, environmentally friendly, and cost-effective due to the use of 2-methylfuran, a low-cost raw material with high atom economy.
- The ring-closing step involves dehydrohalogenation under alkaline conditions to form the cyclopropyl ring.
- Purity of the final product typically exceeds 97% as confirmed by ^1H NMR analysis.
| Example | Catalyst (wt% Pd) | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 5% Pd/C | 28 | 3 | 65 | 97.5 |
| 2 | 10% Pd/C | 30 | 2.5 | 65 | 97.4 |
| 3 | 10% Pd/C | 25 | 2 | 65 | 97.0 |
This method is characterized by mild reaction conditions, high yield, and suitability for industrial production.
Fixed-Bed Reactor Cleavage and Distillation Method
An alternative industrial method involves:
- Using alpha-acetyl-gamma-butyrolactone as the starting material.
- Metal halide catalyst and inert solvent in a fixed-bed reactor heated to 185-195 °C.
- Continuous addition of the lactone to induce cleavage and formation of cyclopropyl methyl ketone.
- Subsequent distillation and rectification to purify the product.
| Step | Description | Conditions | Key Reagents | Product |
|---|---|---|---|---|
| 1 | Loading metal halide and inert solvent into fixed-bed reactor | 185-195 °C | Metal halide catalyst, inert solvent | - |
| 2 | Continuous addition and cleavage of alpha-acetyl-gamma-butyrolactone | 185-195 °C | Alpha-acetyl-gamma-butyrolactone | Crude cyclopropyl methyl ketone |
| 3 | Distillation and rectification | Atmospheric pressure, reflux ratio adjusted | Crude product | High-purity cyclopropyl methyl ketone |
- This method offers continuous production, high yield, and high purity.
- It minimizes by-products, wastewater, and environmental pollution.
- Suitable for large-scale industrial synthesis due to efficiency and cost-effectiveness.
Halogenation and Cyclization Using Acetyl-n-propyl Alcohol
Another approach involves:
- Chlorination of acetyl-n-propyl alcohol in hydrochloric acid solution (20-30% HCl) at 85-105 °C to form 5-chloro-2-pentanone.
- Ring-closure reaction with soda-lime (NaOH and CaO mixture) at 65-75 °C to yield cyclopropyl methyl ketone.
- Purification by vacuum distillation.
| Step | Description | Conditions | Key Reagents | Product |
|---|---|---|---|---|
| 1 | Chlorination of acetyl-n-propyl alcohol | 20-30% HCl, 85-105 °C, 2-5 hours | Acetyl-n-propyl alcohol, HCl | 5-chloro-2-pentanone (crude) |
| 2 | Ring-closure with soda-lime | 65-75 °C | 5-chloro-2-pentanone, soda-lime (NaOH 5-10%, CaO 90-95%) | Cyclopropyl methyl ketone |
| 3 | Purification | Vacuum distillation | Crude product | Pure cyclopropyl methyl ketone |
- This method reduces the number of steps compared to traditional four-step syntheses.
- Uses common industrial chemicals and avoids hazardous chlorinating agents like sulfur oxychloride.
- The process is convenient and suitable for industrial production.
| Feature | One-Pot Hydro-Hydrolysis & Ring Closure | Fixed-Bed Reactor Cleavage | Chlorination & Soda-Lime Cyclization |
|---|---|---|---|
| Starting Material | 2-methylfuran | Alpha-acetyl-gamma-butyrolactone | Acetyl-n-propyl alcohol |
| Catalyst | Pd/C (hydrogenation) | Metal halide | None (chlorination with HCl) |
| Reaction Conditions | Mild (25-95 °C) | High temp (185-195 °C) | Moderate (65-105 °C) |
| Process Type | Batch | Continuous | Batch |
| Purity of Product | >97% | High purity after distillation | High purity after distillation |
| Industrial Suitability | High | Very high | High |
| Environmental Impact | Low | Low | Moderate (due to chlorination) |
| Complexity | Moderate | Moderate | Low |
- The one-pot method using 2-methylfuran is notable for its atom economy and environmental friendliness, making it attractive for green chemistry applications.
- The fixed-bed reactor method is optimized for continuous industrial production with efficient separation and purification steps.
- The chlorination and soda-lime cyclization method simplifies the synthesis by reducing steps and using readily available chemicals, but requires careful handling of hydrochloric acid and chlorinated intermediates.
- All methods achieve high purity cyclopropyl methyl ketone suitable for further functionalization to cyclopropyl 2-(3-methylphenyl)ethyl ketone derivatives.
The preparation of this compound can be effectively achieved by adapting the described cyclopropyl methyl ketone synthesis methods, particularly those involving hydro-hydrolysis of 2-methylfuran, chlorination, and ring closure under alkaline conditions. These methods are well-documented, industrially scalable, and environmentally considerate. Selection of the method depends on the scale, available equipment, and desired purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl 2-(3-methylphenyl)ethyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropyl group can undergo substitution reactions, particularly under acidic or basic conditions, leading to ring-opening and formation of more stable products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acidic or basic catalysts, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclopropyl derivatives
Scientific Research Applications
Scientific Research Applications
Cyclopropyl 2-(3-methylphenyl)ethyl ketone has been investigated for its potential in several research areas:
Medicinal Chemistry
- Antimicrobial Activity : Studies have shown that cyclopropane derivatives exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The compound's structure allows it to interact effectively with bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Properties
- In vitro studies indicate that this compound can modulate inflammatory pathways, reducing pro-inflammatory cytokine production. This suggests potential therapeutic applications in treating inflammatory diseases.
Antitumor Activity
- Preliminary research suggests that cyclopropane derivatives may exhibit cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, its structural characteristics warrant further investigation into its antitumor potential.
To illustrate the biological activities of similar compounds, the following table summarizes key features and activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl + methyl-substituted phenyl | Antimicrobial, anti-inflammatory |
| Cyclopropyl 2-(4-methoxyphenyl)ethyl ketone | Similar structure, different methoxy position | Varies in reactivity and activity |
| Cyclopropyl 2-(3-chlorophenyl)ethyl ketone | Chlorine substitution on phenyl ring | Potentially different antimicrobial profile |
| Cyclopropyl 2-(2-hydroxyphenyl)ethyl ketone | Hydroxyl group increases polarity | Enhanced solubility and reactivity |
Industrial Applications
In addition to its research applications, this compound is utilized in various industrial processes:
- Specialty Chemicals Production : The compound serves as an intermediate in the synthesis of specialty chemicals used in pharmaceuticals and agrochemicals.
- Material Science : Its unique properties make it suitable for developing new materials with specific chemical characteristics.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on cyclopropane derivatives demonstrated that modifications in the cyclopropane structure could enhance antibacterial efficacy. This compound was identified as having promising activity against tested strains. -
Inflammation Modulation Research :
In vitro experiments indicated that compounds similar to this compound can significantly reduce cytokine levels in inflammatory models, suggesting their potential use in therapeutic applications for inflammatory diseases.
Mechanism of Action
The mechanism of action of Cyclopropyl 2-(3-methylphenyl)ethyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.
Comparison with Similar Compounds
Cyclopropyl 2-(3-methylphenyl)ethyl ketone can be compared with other similar compounds, such as:
- Cyclopropyl 2-(2-methylphenyl)ethyl ketone
- Cyclopropyl 2-(4-methylphenyl)ethyl ketone
These compounds share similar structural features but differ in the position of the methyl group on the phenyl ring. The unique positioning of the methyl group in this compound can influence its reactivity and interaction with biological targets, making it distinct from its analogs.
Biological Activity
Cyclopropyl 2-(3-methylphenyl)ethyl ketone is a compound of interest due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropyl ring attached to a ketone functional group and a 3-methylphenyl substituent. The presence of the cyclopropyl moiety is significant as it can influence the compound's reactivity and interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound can act as a substrate for specific enzymes, leading to the formation of reactive intermediates that may participate in further biochemical reactions. This property is essential in drug development where enzyme modulation is desired.
- Non-Covalent Interactions : The ketone group can engage in hydrogen bonding and other non-covalent interactions, enhancing the compound's binding affinity to biological macromolecules such as proteins and nucleic acids.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
- Anti-Inflammatory Properties : The compound has been explored for its potential anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.
- Antitumor Activity : Preliminary investigations suggest that this compound may have antitumor effects, warranting further studies to elucidate its efficacy against different cancer cell lines .
Research Findings and Case Studies
Several studies have focused on the synthesis, characterization, and biological evaluation of this compound:
Notable Case Studies
- Antimicrobial Evaluation : A study conducted on the antimicrobial properties revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for developing new antibiotics.
- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases.
- Cancer Cell Line Testing : The compound was tested against several cancer cell lines, including breast and colon cancer cells, where it demonstrated dose-dependent cytotoxicity, indicating its potential role as an anticancer agent.
Q & A
Q. What are the established synthetic routes for cyclopropyl 2-(3-methylphenyl)ethyl ketone, and what methodological optimizations are critical for yield and purity?
The compound can be synthesized via oxidation of cyclopropyl methyl ketone derivatives using sodium hypobromite, as demonstrated in cyclopropanecarboxylic acid preparations . Methodological considerations include controlling reaction temperature (e.g., avoiding thermal decomposition at high temperatures) and selecting catalysts compatible with cyclopropane ring stability. For derivatives like ethyl 3-cyclopropyl-3-oxopropanoate, esterification of β-keto acids under mild conditions is recommended to preserve the cyclopropyl moiety .
Q. What analytical techniques are most effective for characterizing cyclopropyl ketone derivatives?
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard for structural validation. For example, cyclopropyl ring protons exhibit distinct upfield shifts in H NMR due to ring strain. X-ray crystallography has been used to confirm intermediates in nickel-catalyzed reactions, such as six-membered oxa-nickelacycles .
Advanced Research Questions
Q. How do cyclopropyl ketones participate in transition-metal-catalyzed [3+2] cycloadditions, and what intermediates govern regioselectivity?
Cyclopropyl ketones act as three-carbon units in nickel-catalyzed [3+2] cycloadditions with alkynes, forming cyclopentenes. Key intermediates include six-membered oxa-nickelacycles, structurally confirmed via X-ray crystallography. Organoaluminum reagents (e.g., AlMe) facilitate oxidative addition of the cyclopropane ring to nickel(0), enabling bond reorganization .
Q. What mechanistic insights explain contradictory data in decarboxylative rearrangements of β-keto acids with cyclopropyl substituents?
Decarboxylation pathways depend on substitution patterns: α-mono-substituted β-keto acids yield dihydrofurans at 120°C, while α,α-disubstituted analogs produce simple ketones. Computational studies suggest that ring-opening of the 1,1-diacyl-cyclopropane intermediate determines product distribution, with steric and electronic factors influencing pathway selection .
Q. How can conformational anchoring of cyclopropyl ketones be exploited in asymmetric catalysis?
The rigid s-cis conformation of cyclopropyl ketones can enforce stereochemical control in hydrogen-borrowing catalysis. For example, iridium-catalyzed α-alkylation of ketones with alcohols leverages the cyclopropyl group’s torsional rigidity to stabilize chiral intermediates, enabling enantioselective C–C bond formation .
Q. What strategies address challenges in functionalizing cyclopropyl ketones via homoconjugate addition?
Homoconjugate addition to cyclopropyl ketones requires nucleophiles with moderate basicity (e.g., malonates) to avoid ring-opening. Polar aprotic solvents (e.g., THF) and Lewis acid additives (e.g., AlMe) enhance nucleophile activation while preserving cyclopropane integrity. Post-functionalization via retro-Friedel-Crafts acylation further diversifies products .
Q. How do computational and experimental data reconcile discrepancies in cyclopropane ring strain effects on reactivity?
Discrepancies arise when experimental activation energies for ring-opening diverge from DFT predictions. Hybrid QM/MM simulations incorporating solvent effects and dynamic transition-state sampling improve agreement, particularly for reactions involving sterically hindered cyclopropyl ketones .
Methodological Recommendations
- Synthetic Optimization : Prioritize low-temperature oxidations (<120°C) to prevent cyclopropane ring degradation .
- Catalytic Systems : Use Ni(cod)/AlMe for [3+2] cycloadditions, optimizing ligand-free conditions to avoid side reactions .
- Computational Validation : Combine MP2/cc-pVTZ calculations with experimental IR/Raman spectroscopy to validate conformational energy landscapes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
